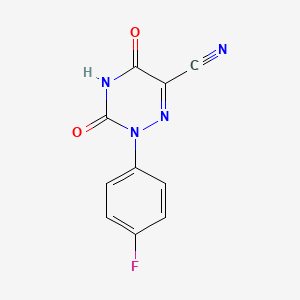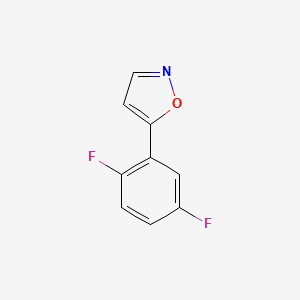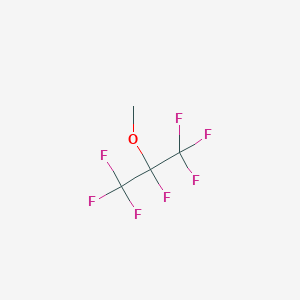
Heptafluoroisopropyl methyl ether
説明
Heptafluoroisopropyl methyl ether is a chemical compound with the molecular formula C4H3F7O . It contains a total of 15 atoms, including 3 Hydrogen atoms, 4 Carbon atoms, 1 Oxygen atom, and 7 Fluorine atoms . It is used in the battery industry as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries .
Synthesis Analysis
The synthesis of Heptafluoroisopropyl methyl ether involves the use of cesium fluoride in Tetraethylene glycol dimethyl ether at 100 degrees Celsius for 36 hours . The yield of this reaction is approximately 91% .Molecular Structure Analysis
The Heptafluoroisopropyl methyl ether molecule contains a total of 14 bonds, including 11 non-H bonds, 1 rotatable bond, and 1 aliphatic ether . The 3D chemical structure of Heptafluoroisopropyl methyl ether is based on the ball-and-stick model .科学的研究の応用
Plasma Etching of Silicon Carbide (SiC)
Heptafluoroisopropyl methyl ether (HFE-347mmy) has been used for SiC etching to evaluate low-GWP (global warming potential) hydrofluoroether as an alternative to SF6 . SiC is usually etched in plasmas containing fluorinated gases such as CHF3, CF4, NF3, and SF6 mixed with O2 . However, these fluorinated gases cause environmental concerns owing to their high global warming potentials (GWPs) .
Low Global Warming Potential Alternative
HFE-347mmy is being evaluated as a low-GWP alternative to SF6 . The etch rates of SiC in the HFE-347mmy/O2/Ar plasma were higher than those in the SF6/O2/Ar plasma at low bias voltages (lower than −500 V), whereas those in the SF6/O2/Ar plasma were higher than those in the HFE-347mmy/O2/Ar plasma at high bias voltages (higher than −600 V) .
Major Contributor to SiC Etching
The relative amounts of F and O radicals in both plasmas imply that F is a major contributor to SiC etching at low bias voltages (lower than −500 V), whereas O is a major contributor at high bias voltages (higher than −600 V) in the HFE-347mmy/O2/Ar and SF6/O2/Ar plasmas .
Surface Damage Comparison
To compare the degree of surface damage in the HFE-347mmy/O2/Ar and SF6/O2/Ar plasmas, the roughnesses of the etched surfaces were measured using AFM . The SiC etched in the HFE-347mmy/O2/Ar plasma exhibited smoother surfaces than that etched in the SF6/O2/Ar plasma .
High-Temperature and High-Voltage Applications
Current Si-based power semiconductors face limitations in high-temperature and high-voltage applications owing to their narrow energy band gap (1.1 eV) and low dielectric strength (0.3 MV/cm), leading to power loss . As an alternative to Si, silicon carbide (SiC) has drawn attention because it can be operated under severe environments, such as high temperatures and currents, owing to its wide energy band gap (3.2 eV) and high dielectric strength (3 MV/cm) .
Environmental Concerns
Fluorinated gases such as CHF3, CF4, NF3, and SF6 cause environmental concerns owing to their high global warming potentials (GWPs) (CHF3—14,600, CF4—7300, NF3—17,400, and SF6—25,200) . These gases are also mainly used for the etching of dielectrics such as SiO2 and Si3N4 . Therefore, HFE-347mmy is being evaluated as a low-GWP alternative .
作用機序
Target of Action
Heptafluoroisopropyl methyl ether (HFE-347mmy) is primarily used for the etching of silicon carbide (SiC) . SiC is a semiconductor that can operate under severe environments, such as high temperatures and currents, due to its wide energy band gap and high dielectric strength .
Mode of Action
HFE-347mmy interacts with SiC in a plasma environment, specifically in HFE-347mmy/O2/Ar and SF6/O2/Ar plasmas . The etching characteristics were compared at various bias voltages . The relative amounts of F and O radicals in both plasmas imply that F is a major contributor to SiC etching at low bias voltages, whereas O is a major contributor at high bias voltages .
Biochemical Pathways
The etching process involves the reaction of F with Si or C to form volatile SiF4 or CF4, and O reacts with C to form volatile CO and CO2 . These reactions are part of the biochemical pathways affected by the action of HFE-347mmy.
Result of Action
The etch rates of SiC in the HFE-347mmy/O2/Ar plasma were higher than those in the SF6/O2/Ar plasma at low bias voltages, whereas those in the SF6/O2/Ar plasma were higher than those in the HFE-347mmy/O2/Ar plasma at high bias voltages . Atomic Force Microscopy (AFM) measurements showed that the SiC etched in the HFE-347mmy/O2/Ar plasma exhibited smoother surfaces than that etched in the SF6/O2/Ar plasma .
Action Environment
The action of HFE-347mmy is influenced by environmental factors such as the presence of other gases (O2 and Ar) and the applied bias voltage . The etching characteristics of HFE-347mmy can vary depending on these factors .
特性
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c1-12-2(5,3(6,7)8)4(9,10)11/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXXERHTOVVTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379276 | |
| Record name | Heptafluoroisopropyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptafluoroisopropyl methyl ether | |
CAS RN |
22052-84-2 | |
| Record name | Methyl perfluoroisopropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22052-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptafluoroisopropyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does HFE-347mmy interact with SiO2 during plasma etching?
A: Research suggests that physical sputtering is the primary mechanism of SiO2 etching by HFE-347mmy/Ar plasmas []. This conclusion is based on the observation of maximized normalized etch yields (NEY) at angles between 50° and 70°, which is characteristic of physical sputtering processes. In this process, the plasma generates reactive ions from HFE-347mmy and Ar. These ions are then accelerated towards the SiO2 surface by an electric field. The kinetic energy transfer from the impacting ions to the SiO2 lattice results in the ejection of SiO2 molecules, effectively etching the material.
Q2: Why is HFE-347mmy considered a more environmentally friendly alternative to PFCs in plasma etching?
A: HFE-347mmy has a GWP of ~350 [], significantly lower than conventional PFCs, which often have GWPs in the thousands. GWP measures a gas's ability to trap heat in the atmosphere over a specific period, contributing to global warming. Thus, using HFE-347mmy instead of PFCs could significantly reduce the environmental impact of plasma etching processes.
Q3: Beyond SiO2, are there other materials that HFE-347mmy can be used to etch?
A: While the provided research focused on SiO2 etching, another study explored the potential of HFE-347mmy for etching silicon carbide (SiC) []. This suggests the potential versatility of HFE-347mmy for various etching applications. Further research is needed to fully understand the efficacy and mechanisms of HFE-347mmy plasma etching on different materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



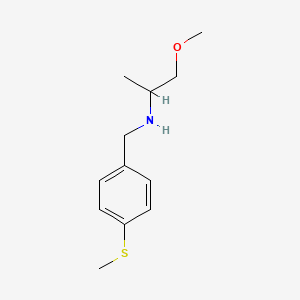
![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)
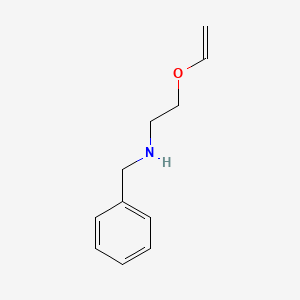
![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)
![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)
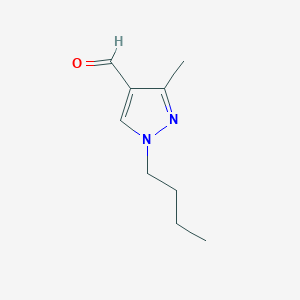
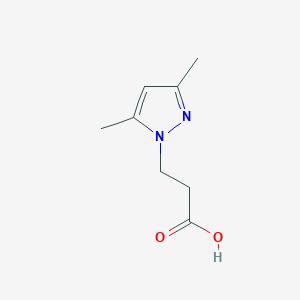
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)
![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)

